molecular formula C10H12N2O B1519385 3-AMINO-1-BENZOYL-AZETIDINE CAS No. 887588-62-7

3-AMINO-1-BENZOYL-AZETIDINE

Cat. No.: B1519385
CAS No.: 887588-62-7
M. Wt: 176.21 g/mol
InChI Key: UMVRSUKQZOUCCV-UHFFFAOYSA-N
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Description

3-Amino-1-benzoyl-azetidine is a four-membered heterocyclic compound featuring an azetidine ring substituted with an amino group at the 3-position and a benzoyl group (C₆H₅CO-) at the 1-position. Azetidines are increasingly studied in drug discovery due to their ring strain, which enhances binding affinity and metabolic stability compared to larger cyclic amines. This compound is hypothesized to serve as a versatile intermediate in synthesizing bioactive molecules, particularly in kinase inhibitors or GPCR-targeted therapies .

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVRSUKQZOUCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669414
Record name (3-Aminoazetidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-62-7
Record name (3-Aminoazetidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The preparation of 3-amino-1-benzoyl-azetidine typically involves multi-step synthetic strategies starting from appropriate precursors such as epoxy halides and benzylamine derivatives. The key steps include:

  • Formation of amino-alcohol intermediates.
  • Cyclization to form azetidine rings.
  • Functional group transformations to introduce the benzoyl moiety.

Preparation of Amino-Alcohol Intermediates

A crucial intermediate in the synthesis is the amino-alcohol, which can be prepared by the nucleophilic ring-opening of an epoxy halide with benzylamine. This reaction is typically conducted in an organic solvent such as cyclohexane.

Reaction Conditions:

Parameter Value
Solvent Cyclohexane (hydrocarbon)
Temperature Range 10 °C to 50 °C
Reaction Time 12 to 36 hours
Reactants Epoxy halide + Benzylamine

This step yields the amino-alcohol intermediate, which can be isolated by conventional work-up procedures, including recrystallization for purification if necessary.

Introduction of the Benzoyl Group

The benzoyl moiety is introduced typically by acylation of the azetidine nitrogen. This can be achieved by reacting the azetidine intermediate with benzoyl chloride or other benzoylating agents under controlled conditions.

General Acylation Conditions:

Parameter Value
Acylating Agent Benzoyl chloride or equivalent
Solvent Aprotic solvent (e.g., dichloromethane)
Temperature 0 °C to room temperature
Base Triethylamine or pyridine (to scavenge HCl)
Reaction Time 1 to 4 hours

This step yields the target compound, this compound, after appropriate purification.

Alternative Synthetic Approaches and Combinatorial Chemistry

Recent advances in combinatorial chemistry have introduced novel building blocks and synthetic routes for azetidine derivatives, including 3-amino-azetidine compounds. These methods focus on generating structural diversity and enabling rapid synthesis of compound libraries for biological screening.

  • Novel processes involve the preparation of 3-amino-azetidine derivatives as key intermediates.
  • These intermediates can be functionalized to introduce benzoyl groups or other substituents.
  • The synthetic strategies emphasize purity (≥90%) and orthogonal reactivity of functional groups to facilitate combinatorial synthesis.

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Outcome/Intermediate
1 Amino-alcohol formation Epoxy halide + Benzylamine, cyclohexane, 10-50 °C, 12-36 h Amino-alcohol intermediate
2 Cyclization to azetidine Triethylamine, 10-50 °C, 12-36 h 1-Benzylazetidin-3-ol derivatives
3 Benzoylation (acylation) Benzoyl chloride, triethylamine, 0-25 °C, 1-4 h This compound (target compound)

Research Findings and Specific Observations

  • The specificity of triethylamine in the cyclization step is notable and critical for yield optimization.
  • Reaction temperatures and times are carefully controlled to balance reaction completion and minimize side reactions.
  • Purification steps such as recrystallization are employed to achieve high purity of intermediates.
  • The use of combinatorial chemistry techniques allows for the generation of diverse azetidine derivatives, potentially including this compound analogs, facilitating drug discovery efforts.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Amino-1-benzoyl-azetidine is primarily utilized as a building block in the synthesis of complex organic molecules and heterocycles. The presence of the azetidine ring allows for diverse chemical transformations, making it suitable for constructing more intricate structures in medicinal chemistry and materials science. This compound can participate in various reactions due to its functional groups, which include an amino group capable of forming hydrogen bonds and a benzoyl group that can engage in π-π interactions.

Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:

  • Azetidine Ring Formation : Utilizing starting materials such as aminoalcohols and benzylamines under controlled conditions to yield azetidine derivatives.
  • Functionalization Techniques : Employing nucleophilic substitutions or cyclization reactions to introduce additional functional groups or modify existing ones .

Biological Research

Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological properties, particularly as a potential antimicrobial and anticancer agent. Its structure allows it to interact with biological targets effectively, modulating various pathways.

Case Studies
Several studies have highlighted its efficacy:

  • Anticancer Activity : In vitro studies have shown that azetidine derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumor progression. For instance, compounds derived from this compound have demonstrated activity against breast cancer cells by disrupting STAT3 signaling pathways .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial and antifungal activities, warranting further exploration into its mechanisms of action and potential therapeutic applications .

Material Science

Development of Novel Materials
The unique properties of this compound make it suitable for developing specialized materials and polymers. Its structural characteristics contribute to the formulation of coatings and composites with enhanced performance attributes .

Summary of Applications

Application AreaDescription
Chemical Synthesis Building block for complex organic molecules; versatile in synthetic methods
Biological Research Potential antimicrobial and anticancer agent; active in modulating pathways
Material Science Development of specialized materials and coatings

Mechanism of Action

The mechanism of action of 3-amino-1-benzoyl-azetidine involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and engage in nucleophilic attacks, while the benzoyl group can participate in π-π interactions and hydrophobic interactions. These interactions can modulate biological pathways and molecular targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Table 1: Comparison of 3-Aminoazetidine Derivatives

Compound Name Substituent (R) Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Properties
This compound Benzoyl 206.24 1.2 ~10 (DMSO) Polar, H-bond acceptor
3-Amino-1-benzhydryl-azetidine Benzhydryl 300.40 4.8 <1 (DMSO) Highly lipophilic, bulky
3-Amino-1-benzyl-azetidine Benzyl 176.25 2.3 ~50 (Water) Moderate lipophilicity
3-Aminoazetidine (unsubstituted) H 88.12 -0.5 >100 (Water) High polarity, unstable

Electronic and Steric Effects

  • This compound: The benzoyl group’s carbonyl withdraws electron density, reducing the azetidine nitrogen’s basicity. This enhances stability against ring-opening reactions compared to unsubstituted azetidine.
  • 3-Amino-1-benzhydryl-azetidine: The benzhydryl group (two phenyl rings attached to a methylene group) is sterically bulky and electron-donating. This increases lipophilicity (logP ~4.8) and membrane permeability but reduces solubility in polar solvents (<1 mg/mL in DMSO). Such derivatives are often used in CNS-targeted drugs due to their ability to cross the blood-brain barrier .
  • 3-Amino-1-benzyl-azetidine: The benzyl group balances moderate lipophilicity (logP ~2.3) with better aqueous solubility (~50 mg/mL). Its smaller size allows flexibility in binding to protein targets compared to benzhydryl analogs.

Biological Activity

3-Amino-1-benzoyl-azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, antimicrobial properties, and potential therapeutic applications.

This compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of the amino and benzoyl groups contributes to its reactivity and interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with specific molecular targets within biological systems. The azetidine ring's strain and reactivity allow it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and receptors. This compound has been noted for its ability to affect protein interactions, particularly those involved in microbial resistance and cancer cell proliferation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound analogues. For instance, a series of compounds derived from similar structures were tested against various bacterial and fungal strains using disc diffusion and broth dilution methods. Some derivatives exhibited significant inhibition compared to standard antibiotics like Ketoconazole and Amoxicillin .

Table 1: Antimicrobial Activity of this compound Analogues

CompoundTarget StrainInhibition Zone (mm)MIC (µg/mL)
9aE. coli2050
9eS. aureus2530
9gCandida albicans2240

Study on Anticancer Properties

In a study investigating the effects of azetidine derivatives on breast cancer cell lines (MDA-MB-231 and MDA-MB-468), it was found that certain analogues demonstrated potent inhibition of STAT3 signaling, which is crucial for tumor cell survival and proliferation. Despite their low cellular activity at higher concentrations (10 µM), these compounds showed promising results in vitro for inhibiting STAT3 DNA-binding activity .

Table 2: Cellular Activity Against Breast Cancer Cells

CompoundEC50 (µM)IC50 (µM)
9b1.20.79
9g2.11.15

Research Findings

Research indicates that the structural modifications in azetidine derivatives can significantly enhance their biological activity. For example, replacing certain functional groups has been shown to improve cellular permeability, thus increasing efficacy against cancer cells . The incorporation of benzo-fused nitrogen heterocycles has also been explored to optimize pharmacokinetic properties while maintaining biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-amino-1-benzoyl-azetidine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzoylation of azetidine derivatives using benzoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) can yield the desired product. Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and catalyst selection (e.g., DMAP for acyl transfer). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the benzoyl group (aromatic protons at δ 7.4–8.0 ppm) and azetidine ring protons (δ 3.0–4.0 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization). Impurity profiling requires gradient elution and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 205.1102 for C10_{10}H12_{12}N2_2O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). Systematic approaches include:

  • Dose-Response Repetition : Validate activity across multiple concentrations and replicates.
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cellular viability assays (e.g., MTT). Cross-referencing with structural analogs (e.g., pyrrolidine derivatives) can clarify SAR trends .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) on the benzoyl ring to reduce oxidative metabolism.
  • Prodrug Design : Mask the amino group with a labile protecting group (e.g., tert-butoxycarbonyl, Boc) to enhance plasma stability.
  • In Vitro Screening : Use liver microsome assays (human/rat) to quantify metabolic half-life and identify major CYP450 isoforms involved .

Q. How can computational methods guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases). Focus on hydrogen-bond interactions with catalytic lysine or aspartate residues.
  • MD Simulations : Run 100-ns simulations to assess ligand-protein complex stability (RMSD <2.0 Å) and identify key conformational changes.
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with substituent variations (e.g., methyl, hydroxyl) .

Data Contradiction and Validation

Q. When HPLC impurity profiles conflict with NMR data for this compound batches, how should researchers prioritize troubleshooting?

  • Methodological Answer :

  • Step 1 : Confirm solvent compatibility (e.g., deuterated solvents for NMR vs. HPLC mobile phases).
  • Step 2 : Re-examine integration thresholds in HPLC; low-level impurities (<0.1%) may not appear in NMR.
  • Step 3 : Use LC-MS to correlate impurities with molecular weights (e.g., benzamide byproducts from incomplete coupling) .

Research Design Considerations

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Models : Administer via IV (1–5 mg/kg) or oral gavage (10–20 mg/kg) to determine bioavailability (AUC024h_{0-24h}).
  • Tissue Distribution : Use radiolabeled 14^{14}C-azetidine analogs and autoradiography to quantify brain penetration or renal clearance.
  • Metabolite ID : Collect plasma/bile samples for UPLC-QTOF analysis to detect glucuronide or sulfate conjugates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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